molecular formula C19H19NO6 B2654224 {[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE CAS No. 474667-46-4

{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE

Cat. No.: B2654224
CAS No.: 474667-46-4
M. Wt: 357.362
InChI Key: DRGUEVSGZDJCGE-UHFFFAOYSA-N
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Description

{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE is an organic compound characterized by its complex structure, which includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3,4-dimethoxybenzylamine with methyl 4-formylbenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: Another ester compound with different applications.

    Mono-Methyl phthalate: A simpler ester with distinct properties.

Uniqueness

{[(3,4-DIMETHOXYPHENYL)METHYL]CARBAMOYL}METHYL 4-FORMYLBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO6/c1-24-16-8-5-14(9-17(16)25-2)10-20-18(22)12-26-19(23)15-6-3-13(11-21)4-7-15/h3-9,11H,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUEVSGZDJCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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